

(2,6-Dichlorophenyl)trimethylsilane structure elucidation

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Compound of Interest

Compound Name: (2,6-Dichlorophenyl)trimethylsilane

CAS No.: 20082-66-0

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An In-depth Technical Guide to the Structure Elucidation of (2,6-Dichlorophenyl)trimethylsilane

For professionals in research, discovery, and development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent work is built. An error in structural assignment can invalidate biological data, misdirect synthesis efforts, and waste significant resources. This guide provides a comprehensive, field-proven framework for the complete structure elucidation of (2,6-Dichlorophenyl)trimethylsilane, a representative organosilane compound.

Our approach is not a mere checklist of techniques but an integrated strategy. It emphasizes the causality behind experimental choices and demonstrates how a multi-faceted analytical approach creates a self-validating system, ensuring the highest degree of confidence in the final structural assignment.

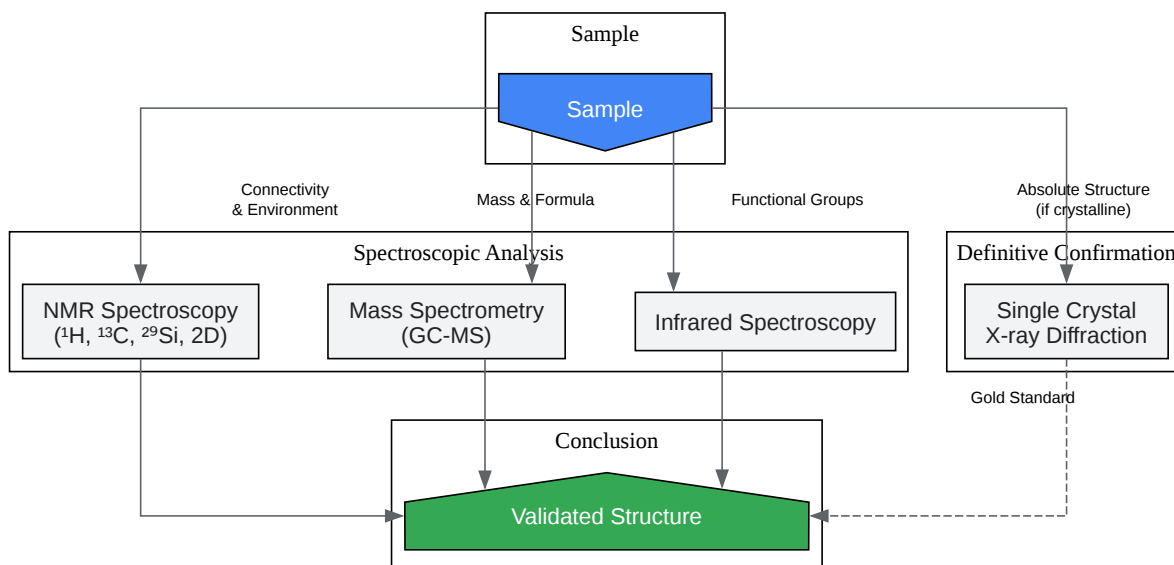
Foundational Context: Synthesis and Purity

The journey to structural elucidation begins with the material itself. **(2,6-Dichlorophenyl)trimethylsilane** is typically synthesized via a Grignard reaction, where 1,3-dichlorobenzene is first converted to 2,6-dichlorophenylmagnesium bromide, which then reacts with chlorotrimethylsilane.^[1] Understanding the synthesis pathway is crucial as it informs potential impurities, such as unreacted starting materials or side-products, which could complicate spectral interpretation.

Core Principle of Trustworthiness: Before any advanced analysis, the purity of the sample must be rigorously established. Techniques like Gas Chromatography (GC) coupled with a simple detector (e.g., Flame Ionization Detector - FID) can provide a clear picture of sample homogeneity. The presence of a single, sharp peak is the first prerequisite for reliable structural analysis.

The Core Analytical Workflow: An Integrated Approach

No single technique provides absolute proof. Instead, we build a case for the structure by integrating data from multiple orthogonal techniques. Each method provides a unique piece of the puzzle, and their collective agreement forms a self-validating conclusion.



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Figure 1: Integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule. For an organosilane, a multi-nuclear approach is essential.[2]

Expertise in Action: We don't just acquire spectra; we predict, acquire, and then compare. The predicted spectrum, based on known chemical principles, serves as our hypothesis. The experimental spectrum is the test.

Experimental Protocol: NMR Sample Preparation

- **Solvent Selection:** Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl_3). The choice of solvent is critical; it must dissolve the sample without reacting and have minimal interfering signals.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for ^1H and ^{13}C spectra, referencing the chemical shift scale to 0.00 ppm.
- **Acquisition:** Acquire ^1H , $^{13}\text{C}\{^1\text{H}\}$, and $^{29}\text{Si}\{^1\text{H}\}$ spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). [3] 2D experiments like COSY, HSQC, and HMBC should be run to confirm assignments.

^1H NMR Spectroscopy

The proton NMR provides a census of the different types of hydrogen atoms and their neighboring environments.

- **Trimethylsilyl ($\text{Si}(\text{CH}_3)_3$) Protons:** A sharp, intense singlet is expected around 0.2-0.4 ppm. Its integration value should correspond to 9 protons.
- **Aromatic Protons:** The 2,6-dichloro substitution pattern creates symmetry. We expect to see two signals corresponding to the three aromatic protons. A triplet for the proton at the 4-position (para) and a doublet for the two equivalent protons at the 3- and 5-positions (meta). The expected chemical shift range is typically 7.0-7.5 ppm.

^{13}C NMR Spectroscopy

This spectrum identifies all unique carbon environments.

- **Trimethylsilyl ($\text{Si}(\text{CH}_3)_3$) Carbons:** A single signal is expected in the upfield region, typically around 0-5 ppm.
- **Aromatic Carbons:** Four signals are expected due to symmetry:
 - C1 (ipso-carbon attached to Si): Signal will be moderately intense.
 - C2/C6 (carbons attached to Cl): Signals will be shifted downfield due to the electronegativity of chlorine.

- C3/C5: Signals corresponding to the C-H carbons.
- C4: Signal for the final C-H carbon.

²⁹Si NMR Spectroscopy

This is a definitive experiment for organosilicon compounds.^[4] It directly probes the silicon nucleus.

- Expected Shift: For an aryltrimethylsilane, the ²⁹Si chemical shift is expected in a characteristic range, typically between -5 and -10 ppm relative to TMS.^{[2][5]} This single experiment provides strong evidence for the presence and electronic environment of the trimethylsilyl group.

| Table 1: Predicted NMR Data for **(2,6-Dichlorophenyl)trimethylsilane** in CDCl₃ | | :--- | :--- | :--- | :--- | | Nucleus | Assignment | Predicted Chemical Shift (ppm) | Multiplicity & Integration | | ¹H | Si(CH₃)₃ | ~ 0.3 | s, 9H | | Ar-H (3,5-positions) | ~ 7.3 | d, 2H | | Ar-H (4-position) | ~ 7.1 | t, 1H | | ¹³C | Si(CH₃)₃ | ~ 1.0 | q | | Ar-C (ipso-Si) | ~ 135 | s | | Ar-C (ipso-Cl) | ~ 138 | s | | Ar-C (C-H) | ~ 128-130 | d | | ²⁹Si | Si(CH₃)₃ | ~ -7.0 | s |

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for a volatile compound like this.^[6] It provides two critical pieces of information: the molecular weight and a fragmentation "fingerprint" that reveals structural motifs.

Experimental Protocol: GC-MS Analysis

- Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile organic solvent like dichloromethane or hexane.
- Injection: Inject 1 μL into the GC-MS system. The GC separates the analyte from any residual solvent or impurities.^[7]
- Ionization: Use standard Electron Ionization (EI) at 70 eV.

- Detection: Scan a mass range from m/z 40 to 300 to capture the molecular ion and key fragments.

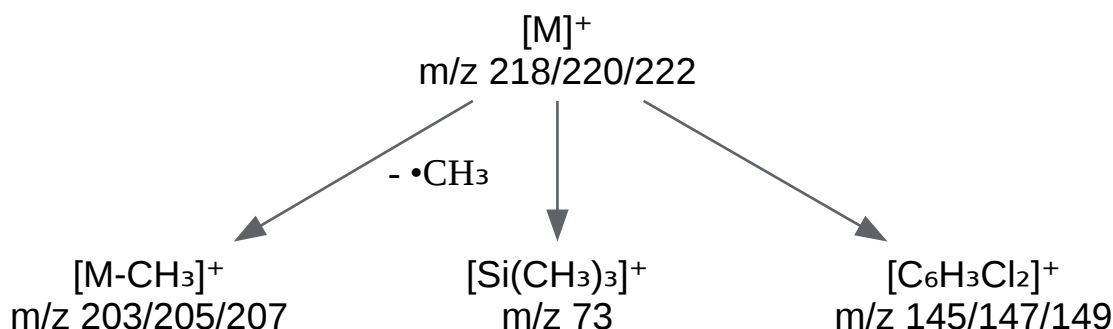
The Molecular Ion (M⁺)

The molecular formula is C₉H₁₂Cl₂Si. The exact mass is 218.0085 Da.[8]

- Isotopic Pattern: The most crucial feature will be the isotopic signature of two chlorine atoms. We expect to see a cluster of peaks for the molecular ion:
 - M⁺ (m/z 218): Containing two ³⁵Cl atoms. This will be the most abundant peak in the cluster (base peak, 100%).
 - M+2 (m/z 220): Containing one ³⁵Cl and one ³⁷Cl. Its intensity will be approximately 65% of the M⁺ peak.
 - M+4 (m/z 222): Containing two ³⁷Cl atoms. Its intensity will be approximately 10% of the M⁺ peak. This characteristic 100:65:10 ratio is an unambiguous indicator of a dichlorinated compound.

Key Fragmentation Pathways

The fragmentation pattern provides corroborating structural evidence. The loss of a methyl group from the trimethylsilyl moiety is a hallmark of such compounds.[9]



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Figure 2: Key fragmentation pathways in EI-MS.

| Table 2: Predicted Mass Spectrometry Data | | :--- | :--- | :--- | | m/z (Mass/Charge) |
Assignment | Comments | | 218, 220, 222 | [M]⁺ | Molecular ion cluster, confirms formula and presence of two Cl atoms. | | 203, 205, 207 | [M-CH₃]⁺ | Characteristic loss of a methyl group from the Si(CH₃)₃ moiety. Often the base peak. | | 145, 147, 149 | [C₆H₃Cl₂]⁺ | Dichlorophenyl cation fragment. | | 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation. Confirms this structural unit. |

X-ray Crystallography: The Unambiguous Proof

When a high-quality single crystal can be grown, X-ray diffraction provides the absolute, three-dimensional structure of the molecule in the solid state.^[10] It is the ultimate arbiter in any structural debate.

Expertise in Action: Crystal growth is often considered an art, but it is a science of manipulating solubility. The goal is to approach supersaturation slowly, allowing for the ordered arrangement of molecules into a crystal lattice rather than rapid precipitation of an amorphous solid.

Experimental Protocol: Crystal Growth (Vapor Diffusion)

- **Solvent System:** Dissolve a few milligrams of the compound in a small volume (~0.5 mL) of a relatively good, volatile solvent (e.g., dichloromethane).
- **Vessel Setup:** Place this solution in a small open vial. Place the small vial inside a larger, sealed jar that contains a few milliliters of a "poor" solvent in which the compound is less soluble (e.g., hexane).
- **Diffusion:** Over several hours to days, the vapor of the more volatile solvent (dichloromethane) will slowly diffuse out of the inner vial while the vapor of the less volatile solvent (hexane) diffuses in. This slowly decreases the solubility of the compound, promoting the growth of well-ordered single crystals.^[11]
- **Data Collection:** Once a suitable crystal is obtained (typically 0.1-0.3 mm in size), it is mounted on a diffractometer, and X-ray data are collected.^{[11][12]}

The resulting electron density map is used to solve the structure, providing precise bond lengths, bond angles, and the overall conformation of the molecule, leaving no room for ambiguity.

Conclusion: A Self-Validating Structural Dossier

The structure of **(2,6-Dichlorophenyl)trimethylsilane** is confirmed through the cohesive and corroborative evidence from this multi-technique approach.

- NMR Spectroscopy defines the complete H-C-Si framework and connectivity.
- Mass Spectrometry confirms the molecular formula, elemental composition (specifically the two chlorine atoms), and key structural subunits through fragmentation.
- X-ray Crystallography, if performed, provides the definitive and absolute 3D structure.

By following this integrated workflow, researchers can move forward with absolute confidence, knowing their molecular starting point is secure, trustworthy, and validated by a robust and logical scientific process.

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